molecular formula C54H66N4O17 B151517 Peroxyacetic acid uroporphyrin I CAS No. 134773-19-6

Peroxyacetic acid uroporphyrin I

Cat. No. B151517
M. Wt: 1043.1 g/mol
InChI Key: KLYCXBRBYHTKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxyacetic acid uroporphyrin I is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized using a specific method.

Mechanism Of Action

The mechanism of action of peroxyacetic acid uroporphyrin I involves the production of ROS upon activation by light. The ROS produced can cause cell death through various mechanisms, including apoptosis and necrosis. The singlet oxygen generated by peroxyacetic acid uroporphyrin I is highly reactive and can cause damage to cellular components such as lipids, proteins, and DNA.

Biochemical And Physiological Effects

Peroxyacetic acid uroporphyrin I has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

Peroxyacetic acid uroporphyrin I has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has a high singlet oxygen quantum yield, making it an effective photosensitizer in PDT. However, there are also limitations to its use in lab experiments. The compound is expensive, and its synthesis requires specialized equipment and expertise. Additionally, its use in PDT requires specific light sources, which can be costly.

Future Directions

There are numerous future directions for research involving peroxyacetic acid uroporphyrin I. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in other fields, such as antimicrobial therapy. Furthermore, the development of new delivery methods for peroxyacetic acid uroporphyrin I could increase its efficacy in PDT and other applications.
Conclusion:
In conclusion, peroxyacetic acid uroporphyrin I is a synthetic compound with potential applications in various fields, including cancer therapy. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

Peroxyacetic acid uroporphyrin I is synthesized using a specific method. The synthesis involves the reaction of uroporphyrinogen III with peroxyacetic acid in the presence of a catalyst. The reaction results in the formation of peroxyacetic acid uroporphyrin I. The synthesis method is crucial in obtaining a high yield of the compound.

Scientific Research Applications

Peroxyacetic acid uroporphyrin I has numerous applications in scientific research. It is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. PDT involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can cause cell death. Peroxyacetic acid uroporphyrin I has been found to be an effective photosensitizer in PDT due to its high singlet oxygen quantum yield.

properties

CAS RN

134773-19-6

Product Name

Peroxyacetic acid uroporphyrin I

Molecular Formula

C54H66N4O17

Molecular Weight

1043.1 g/mol

IUPAC Name

2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3

InChI Key

KLYCXBRBYHTKKX-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC

synonyms

PAU-1
peroxyacetic acid uroporphyrin I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.